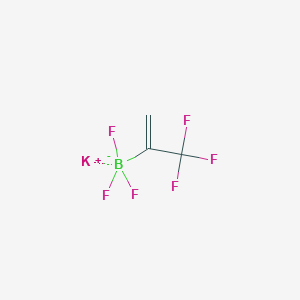

Potassium trifluoro(3,3,3-trifluoroprop-1-en-2-yl)borate

Overview

Description

Potassium trifluoro(3,3,3-trifluoroprop-1-en-2-yl)borate is a chemical compound with the molecular formula C3H5BF3K . It is categorized under Trifluoroborate Salts . The CAS number for this compound is 2144763-11-9 .

Molecular Structure Analysis

The molecular weight of this compound is 147.98 g/mol . The InChI code for this compound is1S/C3H4BF6.K/c5-3(6,7)1-2-4(8,9)10;/h1-2H2;/q-1;+1 . Chemical Reactions Analysis

This compound is involved in various chemical reactions. Some of these include copper-mediated C (aryl)-O, C (aryl)-N, and C (aryl)-S bond formation , Suzuki-Miyaura cross-coupling reactions of alkylboronic acid derivatives or alkyitrifluoroborates with aryl, alkenyl or alkyl halides and triflates , and palladium-catalyzed, direct boronic acid synthesis from aryl chlorides .Physical and Chemical Properties Analysis

The molecular weight of this compound is 147.98 g/mol . The InChI code for this compound is1S/C3H4BF6.K/c5-3(6,7)1-2-4(8,9)10;/h1-2H2;/q-1;+1 .

Scientific Research Applications

Innovative Reagents in Organic Chemistry : Potassium trifluoro(organo)borates stand as a significant advancement in organic chemistry, emerging as versatile alternatives to traditional organoboron compounds. Their introduction has led to a reevaluation of boron-based reagents, offering enhanced reactivity and stability. This class of compounds has been instrumental in broadening the scope of organoboron chemistry, showcasing superior performance in various reactions, including transmetallation processes and the formation of difluoroboranes. Their utility is further highlighted in reactions where they outperform boronic acids and esters, demonstrating their potential to streamline synthetic pathways and improve reaction efficiencies Darses & Genet, 2003.

Facilitating Alanine Derivatives Synthesis : A noteworthy application of potassium trifluoro(organo)borates involves the synthesis of alanine derivatives. By reacting with dehydroamino esters in the presence of rhodium catalysts, these compounds enable the efficient formation of alanine derivatives. This process accommodates a wide array of amino protecting groups, yielding products in good to high purities. Such advancements underscore the role of potassium trifluoro(organo)borates in amino acid synthesis, offering a streamlined approach to producing alanine derivatives with diverse functionalizations Navarre, Darses & Genêt, 2004.

Enantioselective Additions to Unsaturated Esters : The application of potassium trifluoro(organo)borates extends into the realm of asymmetric synthesis, particularly in the enantioselective conjugate addition to α,β-unsaturated esters. Catalyzed by chiral rhodium(I) complexes, these reactions achieve Michael adducts with impressive yields and enantiomeric excesses. This method exemplifies the utility of potassium trifluoro(organo)borates in creating chiral molecules, a cornerstone of modern pharmaceutical and materials science Navarre, Pucheault, Darses & Genêt, 2005.

Cross-Coupling and Trifluoromethylation : Beyond their foundational role in organic synthesis, potassium trifluoro(organo)borates have paved the way for innovative cross-coupling techniques and nucleophilic trifluoromethylation. These methods have expanded the toolkit available to chemists, enabling the construction of complex molecules with high precision and efficiency. The development of these techniques represents a leap forward in synthetic chemistry, allowing for the creation of molecules with intricate architectures and functional groups Molander & Ito, 2001.

Properties

IUPAC Name |

potassium;trifluoro(3,3,3-trifluoroprop-1-en-2-yl)boranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2BF6.K/c1-2(3(5,6)7)4(8,9)10;/h1H2;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YODISBMHPQHSEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C(=C)C(F)(F)F)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2BF6K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2144763-11-9 | |

| Record name | ||

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2144763-11-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-methyl-1-(piperidin-4-yl)-1H-benzo[d][1,2,3]triazole dihydrochloride](/img/structure/B1461124.png)

![6-Ethoxy-3-azabicyclo[3.1.1]heptane](/img/structure/B1461125.png)

![2-(Methylthio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride](/img/structure/B1461126.png)

![(E)-butyl({[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methylidene})amine](/img/structure/B1461127.png)